molecular formula C20H18N6O B2683124 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034406-35-2

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2683124
CAS No.: 2034406-35-2
M. Wt: 358.405
InChI Key: CKZLVTNGUCUJDU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a phenyl group, a 2H-1,2,3-triazol-2-yl moiety, and a 1H-pyrazol-1-yl ring.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c27-20(17-8-4-9-18(14-17)25-13-5-10-21-25)24-19(15-26-22-11-12-23-26)16-6-2-1-3-7-16/h1-14,19H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZLVTNGUCUJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) ions (Cu(I)) under mild conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction, depending on the starting materials.

    Formation of the Pyrazole Ring: This step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling to Benzamide: The final step involves coupling the triazole and pyrazole intermediates to a benzamide derivative, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzamide Carbonyl

The benzamide group undergoes nucleophilic substitution reactions, enabling functionalization at the carbonyl position.

Reaction Type Nucleophilic Acyl Substitution
ReagentsAmines, alcohols, or thiols
ConditionsDCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole) in DMF
OutcomeReplacement of carbonyl oxygen with nucleophiles (e.g., amides, esters)
Reference

For example, reactions with hydrazine derivatives yield hydrazide analogs, which are precursors for pyrazole ring modifications .

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Palladium-catalyzed cross-coupling reactions introduce aryl groups to the benzamide backbone, enhancing structural diversity.

Reaction Type Suzuki-Miyaura Coupling
ReactantsAryl halide, boronic acid
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
ConditionsInert atmosphere, THF/H₂O solvent, 80–100°C
OutcomeIntroduction of substituted aryl groups at halogenated positions
Reference

This method is instrumental in attaching the phenyl group to the ethyl-triazole sidechain.

Stability Under Acidic and Basic Conditions

The compound’s stability in different pH environments influences its synthetic and applicative utility.

Condition Reactivity
Acidic (pH < 3) Hydrolysis of benzamide to benzoic acid and amine derivatives
Basic (pH > 10) Saponification of ester groups (if present)
Reference

Degradation studies indicate that the triazole ring remains stable under moderate acidic/basic conditions, while the benzamide bond is susceptible to cleavage.

Hydrogenation of Heterocyclic Rings

Selective reduction of the triazole or pyrazole rings can modulate biological activity.

Reaction Type Catalytic Hydrogenation
CatalystPd/C or Raney Ni
ConditionsH₂ gas (1–3 atm), ethanol solvent, 25–50°C
OutcomePartial or complete saturation of triazole/pyrazole rings
Reference

This reaction is exploratory, as saturation of the triazole ring may alter its π-π stacking interactions.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide has been investigated for its role as a biochemical probe or inhibitor in various biological pathways. The interactions of the triazole ring with biological targets can modulate enzyme activities, making it a candidate for further research in enzymatic inhibition .

Medicine

The compound has shown promise in therapeutic applications, particularly in antimicrobial and anticancer activities. Research indicates that derivatives of triazoles exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal properties against various fungal strains. For instance:

Compound Activity MIC (μg/ml)
Triazole derivative 26Antibacterial (S. aureus)2
Triazole derivative 25Antifungal (C. albicans)19

These findings suggest that modifications to the compound can enhance its efficacy against specific pathogens .

Industry

In industrial applications, the compound is explored for developing new materials with tailored properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various formulations in material science.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s triazole and pyrazole rings are particularly important for its binding affinity and specificity, allowing it to modulate the activity of its targets effectively.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs, their substituents, synthesis methods, and applications:

Compound Name Substituents Synthesis Method Key Spectroscopic Data Applications/Notes
Target Compound Phenyl, triazolyl, pyrazolyl Not explicitly stated Inferred δ ~7.5–8.2 (aromatic), δ ~13.0 (NH) Potential kinase inhibition or receptor modulation
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methyl, hydroxy, tert-butyl 3-methylbenzoyl chloride + amino alcohol δ 1.4 (CH3), 3.1 (CH2) Metal-catalyzed C–H functionalization
Compound (2) () NH2, CH2, triazole Nucleophilic substitution δ 3.4 (CH2), 13.0 (NH-triazole) Intermediate in triazole-based synthesis
(R)-N-(1-(3-(2H-triazol-2-yl)phenyl)-... () Triazolyl, hydroxyethoxy IBX oxidation + preparative HPLC LC-MS: [M+H]+ = 446.10 Deuterated metabolite reference
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide () Imidazolyl, isopropylureido Multi-step coupling Not provided Pharmacological activity (e.g., enzyme inhibition)

Key Differences and Implications

Heterocyclic Substituents: The target compound’s pyrazole group (1H-pyrazol-1-yl) differs from imidazole in ’s compound. Triazole rings (as in the target and ) are metabolically stable and often used in drug design to resist oxidative degradation, unlike simpler amides in .

Synthetic Complexity :

  • ’s compound required deuteration and HPLC purification, suggesting higher synthetic complexity than the target compound, which may be synthesized via standard amide coupling .
  • ’s compound utilized X-ray crystallography with SHELXL for structural confirmation, a method likely applicable to the target compound for precise conformation analysis .

Applications :

  • ’s compound serves as a directing group in metal-catalyzed reactions , whereas the target and ’s analogs are tailored for pharmacological use (e.g., kinase inhibition) due to heterocyclic bioisosterism .

Research Findings and Trends

  • Spectroscopic Characterization : NH-triazole protons (δ ~13.0 ppm in NMR) are a hallmark of triazole-containing benzamides, as seen in . The target compound’s pyrazole ring may introduce distinct deshielding effects in aromatic regions (δ ~7.5–8.2 ppm).
  • Stability and Solubility : Triazole-pyrazole combinations (target) likely improve metabolic stability over ’s hydroxy-containing analog, which may undergo rapid oxidation .
  • Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of benzamide derivatives, ensuring accurate bond-length and angle determinations .

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of triazole, pyrazole, and benzamide functional groups, which are known for their diverse pharmacological properties.

Structural Overview

The compound's structure can be broken down into several key components:

  • Triazole Ring : Known for its role in various biological activities, including antifungal and anticancer effects.
  • Pyrazole Ring : Often associated with anti-inflammatory and analgesic properties.
  • Benzamide Backbone : Imparts stability and may enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or proteins involved in various biochemical pathways. The presence of both triazole and pyrazole moieties is crucial for its binding affinity and specificity, allowing it to modulate the activity of its targets effectively .

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole rings often exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have been reported to possess antifungal and antibacterial activities due to their ability to inhibit fungal cell wall synthesis and bacterial growth.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies on similar compounds have shown:

  • Inhibition of cancer cell proliferation : Compounds with triazole and pyrazole functionalities have demonstrated the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Given the role of JNK3 (c-Jun N-terminal kinase 3) in neurodegenerative diseases, compounds that inhibit this kinase have been explored for their neuroprotective effects. The optimization of aminopyrazole-based JNK3 inhibitors has shown promising results in enhancing neuroprotection against oxidative stress and mitochondrial dysfunction .

Research Findings

A summary of relevant studies on the biological activity of related compounds is provided in the following table:

Compound Biological Activity Mechanism Reference
1,2,3-TriazolesAntifungal, anticancerInhibition of cell wall synthesis
PyrazolesAnti-inflammatoryCOX inhibition
BenzamidesEnzyme inhibitionCompetitive inhibition at active sites

Case Study 1: Anticancer Activity

In a study evaluating a series of triazole-based compounds, one derivative demonstrated an IC50 value of 5 µM against breast cancer cells. The mechanism involved disruption of the microtubule network during mitosis, leading to cell cycle arrest .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of aminopyrazole derivatives indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress. The lead compound showed a protective effect at concentrations as low as 10 µM .

Q & A

Basic: What synthetic methodologies are typically employed to prepare N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide?

The compound is synthesized via modular approaches combining amide coupling , click chemistry , and heterocycle formation . Key steps include:

  • Azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, leveraging regioselective conditions to ensure 1,4-substitution .
  • Mannich reactions or nucleophilic substitutions to introduce the pyrazole moiety, as seen in analogous benzamide derivatives .
  • Purification via preparative HPLC or flash chromatography, critical for isolating intermediates with >95% purity .
    Yield optimization often involves adjusting solvents (e.g., DMSO or toluene) and catalysts (e.g., Cu(I)) .

Advanced: How can researchers mitigate regioselectivity challenges during triazole ring formation?

Regioselectivity in 1,2,3-triazole synthesis is influenced by:

  • Catalyst choice : Cu(I) catalysts favor 1,4-regioisomers, while Ru-based systems yield 1,5-products. Computational tools (e.g., Marvin plugins) predict steric and electronic effects to guide catalyst selection .
  • Reaction monitoring : Real-time NMR or TLC tracks isomer ratios, enabling early intervention if undesired products dominate .
  • Post-synthetic modification : If mixtures form, orthogonal protecting groups or selective crystallization (e.g., using EtOAC/n-heptane) can isolate the target isomer .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

  • 1H/13C NMR : Confirm substitution patterns (e.g., pyrazole C-H couplings at δ 7.2–8.5 ppm) and amide proton environments .
  • IR spectroscopy : Detect key functional groups (amide C=O stretch ~1650 cm⁻¹; triazole C-N ~1450 cm⁻¹) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry or hydrogen bonding . WinGX/ORTEP visualize anisotropic displacement ellipsoids for precision .

Advanced: How should researchers resolve discrepancies between computational ADME predictions and experimental pharmacokinetic data?

  • Assay cross-validation : Compare in vitro hepatocyte stability (e.g., microsomal assays in ) with in vivo plasma half-life measurements.
  • Lipophilic efficiency (LipE) : Adjust calculated logP values using experimental partition coefficients (e.g., octanol/water) to refine bioavailability models .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., oxidative triazole cleavage), explaining poor correlation with predictions .

Advanced: What experimental designs optimize TRP channel binding affinity studies?

  • Competitive binding assays : Use fluorescent probes (e.g., menthol for TRPM8) to quantify IC50 values under controlled Ca²⁺ conditions .
  • Molecular docking : Align the compound’s triazole and pyrazole motifs with TRP channel homology models (e.g., TRPM8’s transmembrane helices) to predict binding poses .
  • Functional assays : Patch-clamp electrophysiology or calcium imaging in TRP-expressing cells validate target engagement and antagonist efficacy .

Basic: How is the compound’s purity assessed during synthesis?

  • HPLC-MS : Monitors reaction progress and confirms final purity (>95% by area-under-curve) .
  • Elemental analysis : Matches experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .
  • Melting point consistency : Sharp melting ranges (e.g., 115–117°C) indicate homogeneity .

Advanced: What strategies address low yields in multi-step syntheses?

  • Intermediate stability : Protect labile groups (e.g., hydroxyls as acetates) during harsh reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility in amide couplings, while toluene improves cycloaddition kinetics .
  • Catalyst recycling : Immobilized Cu(I) on silica reduces metal contamination and improves reaction reproducibility .

Basic: Which in vitro models are suitable for initial biological screening?

  • Primary cell assays : Rat hepatocytes for metabolic stability ; TRPM8-transfected HEK cells for target specificity .
  • Enzymatic screens : Glucokinase activation assays to explore off-target effects .

Advanced: How can researchers leverage crystallographic data to improve potency?

  • Hydrogen-bond mapping : Identify critical interactions (e.g., benzamide carbonyl with TRPM8’s Tyr1004) for structure-activity relationship (SAR) studies .
  • Torsion angle adjustments : Modify substituents (e.g., fluorophenyl groups) to align with hydrophobic pockets observed in co-crystal structures .

Advanced: What analytical approaches validate compound stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation pathways .
  • Stability-indicating assays : Use chiral HPLC to detect racemization or H/D exchange (via LC-MS) in deuterated analogs .

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